molecular formula C49H81NO23 B8073872 Tylosin solution

Tylosin solution

Cat. No.: B8073872
M. Wt: 1052.2 g/mol
InChI Key: OOUBJGFRKYSIEG-GKMCZEFJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tylosin is a 16-membered macrolide antibiotic produced by Streptomyces fradiae, primarily used in veterinary medicine to treat bacterial infections in livestock and poultry. It is commercially available as a solution containing four structurally related components: tylosin A, B, C, and D . Tylosin A (>80% composition) is the most biologically active component, while tylosin D is a major metabolite formed in vivo . The solution is formulated with excipients such as propylene glycol and benzyl alcohol to enhance stability and bioavailability . Its mechanism of action involves inhibition of bacterial protein synthesis via binding to the 50S ribosomal subunit .

Properties

IUPAC Name

2,3-dihydroxybutanedioic acid;(11Z,13Z)-6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-diene-7-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H75NO17.C4H6O6/c1-13-32-29(21-57-44-41(56-12)40(55-11)36(51)25(5)59-44)16-22(2)14-15-30(48)23(3)17-28(20-47)38(24(4)31(49)18-33(50)61-32)63-43-37(52)35(46(9)10)39(26(6)60-43)62-34-19-45(8,54)42(53)27(7)58-34;5-1(3(7)8)2(6)4(9)10/h14-16,20,23-29,31-32,34-44,49,51-54H,13,17-19,21H2,1-12H3;1-2,5-6H,(H,7,8)(H,9,10)/b15-14-,22-16-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUBJGFRKYSIEG-GKMCZEFJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)C=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC.C(C(C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1C(/C=C(\C=C/C(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)C=O)C)/C)COC4C(C(C(C(O4)C)O)OC)OC.C(C(C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H81NO23
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1052.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tylosin solution involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the sequential addition of various functional groups through controlled reactions such as esterification, hydroxylation, and cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Stability and Degradation

Tylosin solutions exhibit varying degrees of stability depending on pH levels:

  • Acidic Conditions (pH < 4) : Under acidic conditions, tylosin undergoes hydrolysis, resulting in the formation of tylosin B (desmycosin) as a major degradation product.

  • Neutral to Alkaline Conditions (pH 4-9) : In neutral and alkaline environments, the aldol derivative known as tylosin aldol (TAD) is formed alongside other polar degradation products.

  • Photodegradation : Exposure to light can lead to the formation of isotylosin A, a photodegradation product .

Solubility and Thermodynamics

The solubility of tylosin varies significantly across different solvents and temperatures. Research has shown that:

  • Tylosin is highly soluble in organic solvents such as chloroform and butyl acetate, while its solubility decreases in polar solvents like water and methanol.

  • The solubility order in pure solvents at room temperature is as follows:

    SolventSolubility (mg/mL)
    ChloroformHigh
    Butyl AcetateHigh
    AcetonitrileModerate
    MethanolLow
    WaterVery Low

This solubility behavior is influenced by temperature; generally, higher temperatures increase the solubility of tylosin in various solvents .

Interaction with Metal Ions

Tylosin can react with various metal ions to form complexes. Studies indicate that it can form stable complexes with transition metals such as manganese, cobalt, nickel, copper, zinc, iron, and chromium in a molar ratio of 2:2 (metal:ligand). These metal complexes exhibit unique physicochemical properties compared to free tylosin .

Spectroscopic Analysis

Infrared spectroscopy has been employed to identify functional groups within the tylosin molecule. Key absorption bands include:

  • Lactone carbonyl group: ~1720 cm1^{-1}

  • C=O and C=C stretches: ~1460 - 1560 cm1^{-1}

  • C-O stretches: ~1050 - 1300 cm1^{-1}

These spectral features provide insight into the structural characteristics of tylosin and its derivatives .

Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) reveal that tylosin does not have a fixed melting point due to its complex structure; instead, it decomposes before reaching its melting temperature, which has been observed around 547 K .

Environmental Impact

Tylosin's persistence in the environment raises concerns regarding its potential ecological effects. It is not fully metabolized by livestock and can enter the environment through manure-based fertilizers. This environmental presence necessitates studies on its degradation pathways and interactions with soil and water systems .

Table 1: Solubility of Tylosin in Various Solvents

SolventSolubility (mg/mL)
ChloroformHigh
Butyl AcetateHigh
AcetonitrileModerate
TetrahydrofuranModerate
EthanolLow
MethanolVery Low
WaterVery Low

Table 2: Stability of Tylosin at Different pH Levels

pH LevelStability StatusMajor Degradation Products
< 4UnstableTylosin B
4 - 9StableTylosin Aldol
> 9UnstablePolar degradation products

This comprehensive overview highlights the critical aspects of chemical reactions associated with tylosin solutions, providing valuable insights for further research and application in veterinary medicine.

Scientific Research Applications

Therapeutic Applications in Veterinary Medicine

Tylosin is primarily employed to treat respiratory and gastrointestinal infections in livestock and companion animals. Its applications include:

  • Control of Enteritis : Tylosin has been shown to effectively reduce the colonization of Clostridium perfringens, a bacterium associated with necrotic enteritis (NE) in poultry. Studies indicate that tylosin treatment correlates with decreased mucolytic bacteria and improved intestinal barrier function, thus controlling NE outbreaks .
  • Chronic Diarrhea Management : In a study involving rhesus macaques, tylosin significantly improved fecal consistency and decreased colonic inflammation. Histological evaluations revealed that 82% of treated animals exhibited reduced severity of colonic lesions, demonstrating tylosin's potential as a therapeutic agent for chronic diarrhea .
  • Respiratory Infections in Chickens : Tylosin is also utilized to treat chronic respiratory diseases caused by Mycoplasma gallisepticum in poultry. It has been shown to alter lung microbiota composition and establish clinical breakpoints for effective treatment strategies .

Impact on Gut Microbiota

Tylosin's influence on gut microbiota is significant, with implications for both animal health and antibiotic resistance:

  • Dysbiosis Induction : Research indicates that tylosin administration can lead to fecal dysbiosis in dogs, characterized by reduced bacterial diversity and shifts in bile acid metabolism. These changes persisted even after discontinuation of the drug, suggesting long-term effects on gut health .
  • Microbiota Alterations in Swine : A study on pigs revealed that a single therapeutic dose of tylosin significantly impacted gut microbiota composition, reducing species richness and diversity. These changes were associated with alterations in the abundance of specific bacterial taxa, which could affect overall gut health and disease susceptibility .

Case Studies and Research Findings

The following table summarizes key findings from various studies regarding the applications of tylosin:

Study FocusFindingsReference
Control of Necrotic EnteritisReduced C. perfringens colonization; improved intestinal barrier function
Chronic Diarrhea in Rhesus MonkeysSignificant improvement in fecal consistency; reduction in colonic inflammation
Impact on Canine MicrobiotaInduced dysbiosis; long-lasting effects on microbial diversity
Treatment of Mycoplasma in PoultryAltered lung microbiota; established clinical breakpoints for treatment
Swine Gut Microbiota ChangesSignificant reduction in microbial diversity post-treatment; implications for health

Stability and Formulation Considerations

Tylosin's stability is critical for its effectiveness:

  • Chemical Stability : Tylosin solutions are thermally stable but lose activity when exposed to light or moisture. Proper storage conditions are essential to maintain its efficacy .
  • Dosage Forms : Various injectable formulations have been developed to ensure safe and effective administration in livestock, adhering to veterinary pharmacopoeia standards .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of these targets and influence various biochemical pathways.

Comparison with Similar Compounds

Antimicrobial Activity and MIC Values

Tylosin components exhibit varying antimicrobial potencies. Studies using Kocuria rhizophila and Staphylococcus aureus revealed:

Component MIC (μg/ml) against K. rhizophila MIC (μg/ml) against S. aureus
Tylosin A 0.1 0.39
Tylosin B 0.1 0.78
Tylosin C 0.1 0.39
Tylosin D 1.56 12.5

Tylosin D showed significantly weaker activity, particularly against Gram-positive bacteria like *S. aureus (p < 0.05)* .

Comparison with Other Macrolides :

  • Spiramycin (a 16-membered macrolide): Comprises Spiramycin I, II, and III, with Spiramycin I being the primary bioactive form. Its MIC values against S. aureus range from 0.5–2 μg/ml, indicating lower potency than tylosin A .
  • Josamycin : A 16-membered macrolide with MIC values comparable to tylosin A (0.1–0.5 μg/ml for S. aureus) .

Pharmacokinetics and Metabolites

Tylosin Metabolites :

  • Tylosin D: Major metabolite detected in turkey liver, with low plasma concentrations (<1 μg/ml) after intravenous administration. It is efficiently eliminated via biliary excretion .
  • Dihydrodesmycosin : A hydrolysis product with 31% bioactivity relative to tylosin A .
Metabolite Relative Bioactivity (%) Environmental Sorption (Kow)
Tylosin A 100 0.552–32.659
Tylosin B (Spiramycin) 83 1.535–78.343
Tylosin D 35 Similar to Tylosin A
Dihydrodesmycosin 31 Not reported

Tylosin B, derived from hydrolysis of tylosin A, shows higher lipophilicity (Kow) but reduced bioactivity .

Comparison with Spiramycin :

  • Spiramycin metabolites retain higher residual activity in soil but exhibit slower degradation rates compared to tylosin .

Environmental Behavior

Tylosin and its metabolites exhibit pH-dependent stability (pH 4–9) and distinct sorption characteristics:

Compound Sorption Affinity (Kow) Degradation Half-Life (Soil)
Tylosin A 0.552–32.659 3–7 days
Tylosin D Similar to Tylosin A 5–10 days
Tylosin B (Spiramycin) 1.535–78.343 >14 days

Tylosin A and D have comparable sorption, while tylosin B persists longer due to higher Kow values .

Analytical Detection Methods

Method Compounds Detected Limit of Detection (LOD)
HPLC-UV Tylosin A, Spiramycin I 1 ppm
TRFIA Tylosin-specific (no cross-reactivity) 0.1 ng/ml
UHPLC-MS/MS Tylosin, Erythromycin, Spiramycin 0.01 μg/kg

Biological Activity

Tylosin is a macrolide antibiotic primarily used in veterinary medicine for treating bacterial infections, particularly those caused by Gram-positive bacteria and mycoplasmas. This article explores the biological activity of tylosin solution, including its pharmacokinetics, effects on microbiota, and potential applications in various animal species based on a comprehensive review of diverse sources.

Overview of Tylosin

Tylosin is derived from Streptomyces fradiae and is effective against a range of pathogens. Its mechanism involves inhibiting protein synthesis by binding to the 50S ribosomal subunit, which is crucial for bacterial growth and replication. Tylosin's spectrum of activity primarily includes:

  • Gram-positive bacteria : Highly effective against strains such as Staphylococcus aureus and Streptococcus pneumoniae.
  • Mycoplasmas : Particularly useful in treating infections caused by Mycoplasma gallisepticum in poultry.

Pharmacokinetics

The pharmacokinetic properties of tylosin have been extensively studied across different animal species. Key findings include:

  • Absorption : Tylosin is rapidly absorbed after oral administration, with peak plasma concentrations typically reached within 1 to 2 hours. For instance, in pigs, a peak concentration of 2.4 mg/L was noted at approximately 1.5 hours post-administration .
  • Distribution : Tylosin is widely distributed in body tissues, with significant concentrations found in the liver and kidneys. However, it does not penetrate well into the central nervous system .
  • Elimination : The elimination half-life varies among species but generally ranges from 2 to 6 hours post-administration. In pigs, serum levels were undetectable after 24 hours following a single dose .

In Vitro Studies

Tylosin exhibits potent antibacterial activity against various pathogens. In vitro studies have demonstrated its effectiveness against:

  • Gram-positive bacteria : High susceptibility was observed among strains like Bacillus cereus with minimum inhibitory concentrations (MICs) as low as 0.015625 mg/mL for certain metal complexes of tylosin .
  • Mycoplasmas : Specific studies indicated that tylosin effectively reduced the load of Mycoplasma gallisepticum in infected chickens, demonstrating its therapeutic potential in poultry .

Case Studies

  • Swine Treatment :
    • A study involving infected pigs treated with tylosin (20 mg/kg IM) showed significant changes in gut microbiota composition, particularly a decrease in beneficial bacteria like Lactobacillus and an increase in potentially harmful species like Shigella at specific intervals post-treatment .
    • The treatment resulted in reduced diversity of gut microbiota, suggesting that while tylosin is effective against pathogens, it may disrupt normal microbial flora.
  • Canine Trials :
    • In a controlled trial with dogs receiving tylosin (20 mg/kg PO), significant alterations in fecal microbiota were noted after treatment. Decreased bacterial diversity was observed, which did not fully recover even after discontinuation of the antibiotic .
  • Poultry Applications :
    • Tylosin has been utilized to manage respiratory infections in poultry, showing good intracellular activity and accumulation within cells, which enhances its therapeutic efficacy against intracellular pathogens .

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of tylosin:

Study TypeSpeciesDosageKey Findings
PharmacokineticsPigs30 mg/kgPeak plasma concentration at 1.5 hours; rapid absorption
Microbiota ImpactDogs20 mg/kgDecreased diversity; changes persisted post-treatment
Efficacy Against MycoplasmasChickens20 mg/kgSignificant reduction in M. gallisepticum load
Metal Complex StudiesVarious BacteriaVariesMIC as low as 0.015625 mg/mL for some complexes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.